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molecular formula C7H5BrClF B1273177 4-Bromo-2-chloro-5-fluorotoluene CAS No. 93765-83-4

4-Bromo-2-chloro-5-fluorotoluene

Cat. No. B1273177
M. Wt: 223.47 g/mol
InChI Key: GYFUSHKOOPPODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102621B2

Procedure details

To a solution of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10 g, 44.7 mmol) in 200 mL of methanol were added 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)-dichloropalladium (1:1) (358 mg, 0.447 mmol) and N,N-diethylethanamine (8.11 mL, 58.2 mmol). The resulting reaction mixture was placed in a bomb, pressurised to 80 psi of carbon monoxide and heated at 80° C. for 18 hours. The reaction mixture was concentrated in vacuo to yield a semi-solid which was dissolved in EtOAc (300 mL) and washed with water (200 mL). The organic layer was separated, dried over magnesium sulfate, filtered and evaporated in vacuo. The resulting crude product was purified by silica gel chromatography eluting with 0 to 20% EtOAc in heptane to afford the title compound as a white crystalline solid (8.47 g, 93%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine) dichloropalladium
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH3:9])=[CH:4][C:3]=1[F:10].C(N(CC)CC)C.[C]=O.C[CH2:21][O:22][C:23](C)=[O:24]>CO>[CH3:9][C:5]1[CH:4]=[C:3]([F:10])[C:2]([C:23]([O:22][CH3:21])=[O:24])=[CH:7][C:6]=1[Cl:8] |^3:17|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Cl)C)F
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine) dichloropalladium
Quantity
358 mg
Type
reactant
Smiles
Name
Quantity
8.11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a semi-solid which
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 20% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)F)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.47 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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